D-arabinonic acid

Description

Arabinonic acid, also known as arabate, belongs to the class of organic compounds known as sugar acids and derivatives. Sugar acids and derivatives are compounds containing a saccharide unit which bears a carboxylic acid group. Arabinonic acid is soluble (in water) and a weakly acidic compound (based on its pKa). Arabinonic acid has been detected in multiple biofluids, such as feces and saliva. Within the cell, arabinonic acid is primarily located in the cytoplasm. Arabinonic acid can be converted into D-arabinono-1, 4-lactone and 2-dehydro-3-deoxy-D-arabinonic acid.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKAIJAYHKCRRA-JJYYJPOSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074991 |

Source

|

| Record name | D-Arabinonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Arabinonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13752-83-5, 488-30-2, 32609-14-6 |

Source

|

| Record name | Arabinonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13752-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Arabinonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arabinonic acid, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013752835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Arabinonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arabic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARABINONIC ACID, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MB7RT6FS7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARABINONIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F3DFQ2NA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arabinonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the physicochemical properties of D-arabinonic acid

An In-depth Technical Guide to the Physicochemical Properties of D-Arabinonic Acid

Introduction

D-arabinonic acid is a sugar acid derived from the pentose sugar D-arabinose. As a primary metabolite found in various organisms, it plays a role in carbohydrate metabolism. Its structure, featuring a five-carbon backbone with multiple hydroxyl groups and a terminal carboxylic acid, imparts specific chemical characteristics that are crucial for its biological function and its application in research and development. This guide offers a comprehensive overview of the core physicochemical properties of D-arabinonic acid, providing foundational knowledge for researchers, scientists, and drug development professionals. We will delve into its structural and chemical identifiers, detail its key physical properties, and outline a standard protocol for the experimental determination of its acidity, grounding the discussion in established scientific principles.

Chemical Identity and Molecular Structure

D-arabinonic acid is systematically known as (2S,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid.[1] It is recognized by several identifiers across chemical databases, ensuring unambiguous identification for procurement, regulatory submission, and literature review.

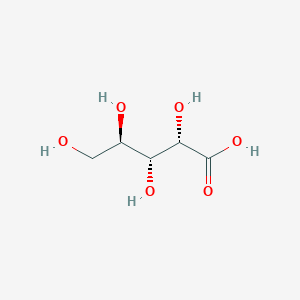

The stereochemistry of its three chiral centers is fundamental to its identity and biological activity.

Caption: 2D structure of D-arabinonic acid with stereochemistry.

Core Physicochemical Properties

The physical and chemical properties of D-arabinonic acid dictate its behavior in various solvents and experimental conditions. These parameters are essential for designing formulations, understanding its stability, and predicting its interactions in biological systems.

| Property | Value | Source |

| Physical State | Solid | [1] |

| Melting Point | 114-116 °C | [6][7] |

| Boiling Point | 584 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.715 g/cm³ (Predicted) | [3] |

| Water Solubility | 258 g/L (Predicted) | |

| pKa (Strongest Acidic) | 3.39 (Predicted) | |

| LogP | -2.7 to -2.8 (Predicted) | [1][3] |

| Optical Rotation [α]D | +18.6° to +48.6° (H₂O) | [6][7] |

The high predicted water solubility and negative LogP value are consistent with a polar, hydrophilic molecule, attributable to its five hydroxyl groups and one carboxyl group.[2] The wide range reported for its optical rotation may reflect the equilibrium between the open-chain acid and its corresponding lactone forms in solution.[6][7][8]

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint for the identification and structural elucidation of D-arabinonic acid.

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) data is available, typically for the trimethylsilyl (TMS) derivatized form to increase volatility. The fragmentation pattern provides definitive structural information.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Predicted spectra show complex signals in the 3.5-4.5 ppm range corresponding to the protons on the carbon backbone, coupled to adjacent hydroxyl and carbon protons. The anomeric proton of any cyclic lactone form would appear at a distinct chemical shift.[9]

-

¹³C NMR: The spectrum would be characterized by signals for the five carbons of the backbone, with the carboxyl carbon appearing downfield (~170-180 ppm) and the hydroxyl-bearing carbons appearing in the 60-80 ppm range.

-

-

Infrared (IR) Spectroscopy: Key characteristic peaks would include a broad O-H stretching band (from both hydroxyl and carboxylic acid groups) around 3300-2500 cm⁻¹, and a sharp C=O stretching band for the carboxylic acid at approximately 1700-1730 cm⁻¹.

Experimental Protocol: Potentiometric Titration for pKa Determination

The acidity of D-arabinonic acid, quantified by its pKa, is a critical parameter influencing its charge state, solubility, and reactivity at a given pH. Potentiometric titration is a robust method for its determination.

Principle: This method involves the gradual neutralization of the acidic analyte (D-arabinonic acid) with a strong base of known concentration. The pKa is determined from the resulting titration curve, corresponding to the pH at which half of the acid has been neutralized.

Caption: Experimental workflow for determining pKa via potentiometric titration.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a ~0.1 M solution of D-arabinonic acid in deionized, CO₂-free water. The exact mass must be recorded to calculate the precise concentration.

-

Prepare and standardize a ~0.1 M solution of sodium hydroxide (NaOH). Standardization against a primary standard like potassium hydrogen phthalate (KHP) is crucial for accuracy.

-

-

Calibration and Setup:

-

Calibrate a pH meter using at least two standard buffers that bracket the expected pKa (e.g., pH 4.01 and 7.00).

-

Place a known volume (e.g., 50.0 mL) of the D-arabinonic acid solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

-

Titration Procedure:

-

Record the initial pH of the acid solution.

-

Add the standardized NaOH solution from a burette in small, precise increments (e.g., 0.5 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately capture the equivalence point.

-

Continue the titration well past the equivalence point (the region of the steepest pH change).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point (Veq), which is the center of the steepest portion of the curve. This can be found using the maximum of the first derivative of the curve (ΔpH/ΔV).

-

The half-equivalence point occurs at Veq / 2.

-

The pKa is equal to the pH of the solution at this half-equivalence point. This is because, at this stage, the concentrations of the protonated acid [HA] and its conjugate base [A⁻] are equal, as per the Henderson-Hasselbalch equation.

-

Stability and Related Compounds

Like many sugar acids, D-arabinonic acid can exist in equilibrium with its corresponding lactones (cyclic esters), particularly the gamma- (5-membered ring) and delta- (6-membered ring) lactones, through intramolecular esterification.[8] This equilibrium is pH-dependent and can influence the observed physical properties, such as optical rotation.

Furthermore, D-arabinonate is recognized as an oxidation product of glucose in certain alkaline conditions, such as in the classic "blue bottle experiment," where it is formed after the splitting of a formate anion from an intermediate.[10]

Conclusion

The physicochemical properties of D-arabinonic acid define it as a polar, water-soluble, chiral organic acid. Its well-defined molecular structure, melting point, and acidity provide a solid foundation for its use in scientific research. Understanding these core characteristics, from its spectroscopic signature to its behavior in solution, is paramount for professionals in chemistry and drug development who aim to utilize or study this versatile sugar acid. The experimental protocols and data presented in this guide serve as a reliable reference for ensuring the integrity and reproducibility of future research.

References

-

PubChem. (n.d.). D-Arabinonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Mol-Instincts. (n.d.). D-ARABINONIC ACID 488-30-2 wiki. Retrieved from [Link]

-

LookChem. (n.d.). D-ARABINONIC ACID|488-30-2. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). D-Arabinonic acid - Substance Details. Substance Registry Services. Retrieved from [Link]

-

Human Metabolome Database. (2023). Showing metabocard for Arabinonic acid (HMDB0000539). Retrieved from [Link]

-

Wikidata. (n.d.). D-arabinonic acid. Retrieved from [Link]

-

NIST. (n.d.). D-arabinonic acid, gamma-lactone. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000539). Retrieved from [Link]

-

Wikipedia. (n.d.). Blue bottle experiment. Retrieved from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. D-ARABINONIC ACID|488-30-2|lookchem [lookchem.com]

- 4. D-arabinonic acid - Wikidata [wikidata.org]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. D-ARABINONIC ACID | 488-30-2 [chemicalbook.com]

- 7. D-ARABINONIC ACID CAS#: 488-30-2 [m.chemicalbook.com]

- 8. D-arabinonic acid, gamma-lactone [webbook.nist.gov]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000539) [hmdb.ca]

- 10. Blue bottle experiment - Wikipedia [en.wikipedia.org]

D-Arabinonic Acid: A Technical Guide to Natural Sources, Biosynthesis, and Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Arabinonic acid, a five-carbon sugar acid, is an increasingly important molecule in metabolic research and as a potential biochemical building block. While chemically straightforward, its natural occurrence is nuanced, spanning microbial, plant, and even animal kingdoms. Understanding its origins and the analytical methodologies required for its accurate quantification is paramount for researchers seeking to explore its metabolic role or leverage it in biotechnological applications. This guide provides an in-depth exploration of the primary natural sources of D-arabinonic acid, elucidates its biosynthetic pathways, and offers detailed, field-proven protocols for its extraction and analysis.

Introduction: The Significance of D-Arabinonic Acid

D-Arabinonic acid ((2S,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid) is the carboxylic acid form of the aldopentose sugar D-arabinose.[1] As a sugar acid, it occupies a unique metabolic space, distinct from its neutral sugar precursor. Its presence has been confirmed in various biological systems, from plants like Arabidopsis thaliana and Cannabis sativa to human metabolites.[1] While often considered a product of primary metabolism, its roles are not fully elucidated, presenting a fertile ground for discovery in drug development and metabolic pathway analysis. For professionals in these fields, a robust understanding of where to find this compound and how to measure it is the critical first step.

Microbial Kingdom: The Prolific Producers

The most significant and high-titer sources of aldonic acids are found within the microbial kingdom. Specific bacteria and fungi have evolved highly efficient oxidative metabolic pathways that can result in the extracellular accumulation of these compounds. This phenomenon, often termed "overflow metabolism," occurs when the rate of carbohydrate uptake exceeds the capacity of central metabolic pathways like glycolysis or the TCA cycle.

Acetic Acid Bacteria: The Gluconobacter Powerhouse

The genus Gluconobacter, particularly the species Gluconobacter oxydans, is renowned for its incomplete oxidation of sugars and alcohols. This characteristic makes it an industrial workhorse for producing compounds like L-sorbose (a vitamin C precursor) and gluconic acid.[2]

-

Causality of Production: G. oxydans possesses a series of membrane-bound dehydrogenases located in its periplasm. This strategic positioning allows the bacterium to oxidize substrates extracellularly without needing to transport them into the cytoplasm, saving energy and enabling extremely high reaction rates. For D-arabinonic acid, the key enzyme is a membrane-bound glucose dehydrogenase (GdhM) which exhibits broad substrate specificity and efficiently oxidizes L-arabinose to L-arabinonic acid.[3] The same principle applies to the production of D-arabinonic acid from D-arabinose. This periplasmic oxidation is directly linked to the respiratory chain, and the resulting acidification of the medium is a hallmark of Gluconobacter fermentation.

-

Reported Production Yields: Research has demonstrated the remarkable capacity of G. oxydans for this bioconversion. While the cited study focuses on the L-enantiomer, the process is directly analogous for D-arabinonic acid.

| Organism | Substrate | Bioprocess | Max. Titer (Arabinonic Acid + Lactone) | Reference |

| Gluconobacter oxydans 621H | L-Arabinose | Shake Flask (no pH control) | 23.1 g/L | |

| Gluconobacter oxydans 621H | L-Arabinose | Bioreactor (pH 6 control) | 133 g/L |

Filamentous Fungi: The Potential of Aspergillus

Filamentous fungi, especially Aspergillus niger, are industrial titans for organic acid production, most notably citric acid, with titers exceeding 200 g/L.[4][5] While wild-type strains are not primarily known for D-arabinonic acid accumulation, their underlying physiology makes them prime candidates for metabolic engineering.

-

Metabolic Context: Fungi synthesize D-arabinose from D-glucose via the pentose phosphate pathway (PPP).[6] This D-arabinose can then be oxidized to D-arabinono-1,4-lactone, a direct precursor to D-arabinonic acid, in a pathway analogous to the synthesis of D-erythroascorbic acid.[7]

-

Engineered Production: The key to unlocking production in A. niger is the introduction of the necessary enzymatic machinery. The biosynthesis of itaconic acid (a related dicarboxylic acid) from the citric acid precursor cis-aconitate was successfully engineered into A. niger by introducing a single key enzyme, cis-aconitate decarboxylase (CadA).[4][8] This proof-of-concept demonstrates that the high-flux central metabolism of A. niger can be readily diverted to produce novel organic acids. A similar strategy, introducing a potent D-arabinose dehydrogenase, could theoretically channel carbon flux towards high-titer D-arabinonic acid production.

Plant Kingdom: A Ubiquitous but Low-Level Source

D-arabinonic acid is a naturally occurring metabolite in the plant kingdom, though its concentrations are substantially lower than those achieved in microbial fermentations. Its presence is often detected during broad, untargeted metabolomic profiling.

-

Arabidopsis thaliana : This model organism is confirmed to contain D-arabinonic acid.[1] Its presence is typically identified as part of the soluble polar metabolite fraction. While quantitative data is sparse in the literature, its consistent detection points to a role in primary metabolism.

-

Cannabis sativa : Metabolomic studies of Cannabis sativa have also identified D-arabinonic acid as a constituent.[1] As one of over 500 compounds identified in the plant, it is considered a minor component of the complex chemical matrix.[9]

Biosynthetic Pathways

The formation of D-arabinonic acid originates from central carbohydrate metabolism, but the specific routes differ between microbial kingdoms.

Fungal Biosynthesis via Pentose Phosphate Pathway

In fungi, the pathway begins with D-glucose and leverages the Pentose Phosphate Pathway (PPP) to generate the C5 sugar precursor.

Caption: Fungal biosynthesis of D-arabinonic acid from D-glucose.

This pathway involves the conversion of D-glucose to D-ribulose-5-phosphate via the PPP. Isomerization and dephosphorylation yield D-arabinose, which is then oxidized to its lactone form and subsequently hydrolyzed to D-arabinonic acid.[1][6]

Bacterial Periplasmic Oxidation

In bacteria like Gluconobacter, the process is a more direct, substrate-to-product biotransformation occurring outside the cytoplasm.

Caption: Periplasmic oxidation of D-arabinose in Gluconobacter.

D-arabinose present in the medium is oxidized in the periplasmic space by a membrane-bound dehydrogenase, and the D-arabinonic acid product is released directly back into the medium.[3]

Methodologies: Extraction and Quantification

Accurate quantification of D-arabinonic acid requires robust protocols for its extraction from complex biological matrices and sensitive analytical techniques for its detection. Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for this purpose, but it mandates a critical chemical derivatization step to render the polar, non-volatile sugar acid amenable to gas-phase analysis.

Extraction from Microbial Fermentation Broth

-

Objective: To separate the soluble D-arabinonic acid from microbial cells, proteins, and other insoluble components of the fermentation medium.

-

Rationale: The protocol leverages centrifugation for physical separation of solids. As D-arabinonic acid is highly water-soluble, the primary goal is to obtain a clear, cell-free supernatant that is ready for derivatization or further cleanup if the matrix is particularly complex (e.g., containing high concentrations of other organic acids or salts).

Protocol 5.1: Broth Clarification

-

Transfer 1.0 mL of the fermentation broth to a 1.5 mL microcentrifuge tube.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the cells and other debris.

-

Carefully transfer the clear supernatant to a new, clean 1.5 mL microcentrifuge tube using a pipette, being careful not to disturb the pellet.

-

The clarified supernatant is now ready for the derivatization protocol (Section 5.3). For long-term storage, samples should be kept at -80°C.

Extraction from Plant Tissue (e.g., Arabidopsis leaves)

-

Objective: To efficiently extract polar metabolites, including D-arabinonic acid, from a complex plant tissue matrix while minimizing interference from lipids and proteins.

-

Rationale: This protocol uses a methyl-tert-butyl ether (MTBE)-based liquid-liquid extraction.[6] The MTBE/methanol/water system creates two distinct liquid phases: an upper, non-polar phase containing lipids and a lower, polar phase (methanol/water) containing sugars, amino acids, and organic acids like D-arabinonic acid. This provides excellent cleanup in a single step.

Protocol 5.2: Biphasic Liquid-Liquid Extraction

-

Harvest and weigh approximately 25-50 mg of plant tissue, flash-freezing it in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

-

To the frozen powder, add 1.0 mL of a pre-chilled (-20°C) extraction solvent mixture of MTBE:Methanol (3:1 v/v).

-

Vortex thoroughly for 1 minute, then incubate on an orbital shaker for 45 minutes at 4°C.

-

Sonicate the sample for 15 minutes in a cold water bath.

-

Induce phase separation by adding 650 µL of a Methanol:Water (1:1 v/v) solution. Vortex for 1 minute.

-

Centrifuge at 20,000 x g for 5 minutes at 4°C. Three phases will be visible: an upper non-polar (MTBE) phase, a lower polar (Methanol/Water) phase, and a solid pellet.

-

Carefully collect the lower polar phase (approximately 200 µL) into a new microcentrifuge tube. This fraction contains the D-arabinonic acid.

-

Dry the collected polar fraction completely in a vacuum concentrator (e.g., SpeedVac) without heating. The dried extract is now ready for derivatization.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To convert the non-volatile D-arabinonic acid into a volatile derivative for separation and quantification by GC-MS.

-

Rationale: Silylation is a common and effective derivatization technique for compounds with active hydrogens (-OH, -COOH).[10] This two-step protocol first uses methoxyamine to stabilize the carbonyl group (preventing multiple isomers from the ring-chain tautomerism of the precursor sugar), followed by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace all active protons with trimethylsilyl (TMS) groups. The resulting TMS-derivatized D-arabinonic acid is volatile and thermally stable.

Caption: General workflow for sample derivatization and GC-MS analysis.

Protocol 5.3: Two-Step Derivatization and GC-MS Analysis

-

Methoximation: To the dried extract from step 5.2, or to a dried aliquot (e.g., 50 µL) of the clarified broth from step 5.1, add 20 µL of Methoxyamine hydrochloride in pyridine (20 mg/mL). Vortex and incubate at 37°C for 90 minutes with shaking.

-

Silylation: Add 120 µL of BSTFA (with 1% TMCS as a catalyst) to the sample.[11] Vortex and incubate at 70°C for 30 minutes.

-

Analysis: After cooling to room temperature, transfer the derivatized sample to a GC vial with a micro-insert. Inject 1 µL into the GC-MS system.

-

GC-MS Conditions (Example):

-

Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film).[9]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet: 250°C, splitless mode.

-

Oven Program: Initial 80°C for 2 min, ramp at 10°C/min to 200°C, then ramp at 2.5°C/min to 260°C, hold for 10 min.[1]

-

MS Detection: Scan mode (e.g., m/z 50-600) for identification and Selected Ion Monitoring (SIM) mode for quantification using characteristic fragment ions.

-

Conclusion and Future Outlook

D-arabinonic acid is a metabolite of broad interest, accessible from both high-titer microbial fermentations and as a component of plant metabolomes. For researchers aiming to produce this compound, Gluconobacter oxydans offers a highly efficient, scalable platform capable of generating gram-per-liter quantities. For those studying its role in plant or animal systems, the combination of a robust biphasic extraction and subsequent GC-MS analysis provides the necessary sensitivity and specificity for accurate quantification. As metabolic engineering tools for organisms like Aspergillus niger continue to advance, the potential for custom, high-yield D-arabinonic acid fermentation will undoubtedly grow, opening new avenues for its use as a versatile, bio-based chemical.

References

-

PubChem. (n.d.). D-Arabinonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Salem, M. A., et al. (2016). Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites... Plant Methods, 12(45). Available at: [Link]

-

Petersson, G. (1974). Gas chromatography-mass spectrometry of sugars and related hydroxy acids as trimethylsilyl derivatives. Chalmers University of Technology Publications. Available at: [Link]

-

Wolucka, B. A. (2008). Biosynthesis of D-arabinose in mycobacteria - a novel bacterial pathway with implications for antimycobacterial therapy. The FEBS Journal, 275(10), 2691-2711. Available at: [Link]

-

Mounir, M., et al. (2016). Simultaneous production of acetic and gluconic acids by a thermotolerant Acetobacter strain during acetous fermentation in a bioreactor. Journal of Bioscience and Bioengineering, 121(2). Available at: [Link]

-

Human Metabolome Database. (2005). Arabinonic acid (HMDB0000539). HMDB. Available at: [Link]

-

Fricke, P., et al. (2022). Production of L-arabinonic acid from L-arabinose by the acetic acid bacterium Gluconobacter oxydans. ResearchGate. Available at: [Link]

-

Novák, O., et al. (2012). Extraction and purification of auxin metabolites. Journal of Experimental Botany, 63(8), 2823-2833. Available at: [Link]

-

Gülck, T., & Møller, B. L. (2020). A Comprehensive Review on Cannabis sativa Ethnobotany, Phytochemistry, Molecular Docking and Biological Activities. Molecules, 25(16), 3743. Available at: [Link]

-

Haas, K., et al. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. Available at: [Link]

-

van der Straat, L. (2015). Itaconic acid production in Aspergillus niger. Wageningen University & Research. Available at: [Link]

-

Walford, S.N. (2010). GC-MS as a tool for carbohydrate analysis in a research environment. Proceedings of the International Society of Sugar Cane Technologists, 27. Available at: [Link]

-

Papanikolaou, S., & Aggelis, G. (2019). The Role of Metal Ions in Fungal Organic Acid Accumulation. Journal of Fungi, 5(4), 102. Available at: [Link]

-

Show, P. L., et al. (2015). Recovery Processes of Organic Acids from Fermentation Broths in the Biomass-Based Industry. Journal of Microbiology and Biotechnology, 25(9), 1423-1434. Available at: [Link]

-

Li, A., et al. (2012). Enhanced itaconic acid production in Aspergillus niger using genetic modification and medium optimization. Microbial Cell Factories, 11(1), 103. Available at: [Link]

Sources

- 1. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cannabinomics in the flower of Cannabis sativa: a systematic review of extraction, analytical identification, and micro/nanoencapsulation methods for bioactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 4. research.wur.nl [research.wur.nl]

- 5. Improving dietary citric acid production by the wild‐type Aspergillus niger ASP26 strain isolated from date by‐product - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Deep Metabolic Profiling Assessment of Tissue Extraction Protocols for Three Model Organisms [frontiersin.org]

- 8. Enhanced itaconic acid production in Aspergillus niger using genetic modification and medium optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

Biological role of D-arabinonic acid in metabolic pathways

An In-depth Technical Guide to the Biological Role of D-Arabinonic Acid in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Arabinonic acid, a five-carbon sugar acid, is an intermediate in specific metabolic pathways, particularly in lower eukaryotes, and its presence in mammals is a subject of ongoing research. This technical guide provides a comprehensive overview of the biological role of D-arabinonic acid, with a focus on its synthesis, degradation, and interaction with central metabolic pathways. We delve into the enzymatic machinery responsible for its transformations and discuss its physiological and potential pathological significance. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, metabolic engineering, and drug development, providing both foundational knowledge and detailed experimental methodologies.

Introduction to D-Arabinonic Acid

D-Arabinonic acid is the D-enantiomer of arabinonic acid, a sugar acid derived from the aldopentose D-arabinose.[1][2] While L-arabinose is the more abundant isomer of arabinose in nature, D-arabinose and its derivatives play significant biological roles.[3] D-Arabinonic acid is a primary metabolite, meaning it is directly involved in the normal growth, development, and reproduction of an organism. Its study is crucial for understanding alternative carbohydrate metabolic routes and their potential implications in health and disease.

Biosynthesis of D-Arabinonic Acid: A Link to the Pentose Phosphate Pathway

The biosynthesis of D-arabinonic acid is intricately linked to the pentose phosphate pathway (PPP), a central route for glucose metabolism that generates NADPH and precursors for nucleotide biosynthesis.[4][5] The pathway to D-arabinonic acid originates from D-glucose and proceeds through the following key steps, particularly elucidated in eukaryotes like yeast and certain parasites.[6][7]

Step 1: Formation of D-Ribulose-5-Phosphate via the Pentose Phosphate Pathway

D-glucose is first phosphorylated to glucose-6-phosphate, which then enters the oxidative or non-oxidative branch of the PPP to produce D-ribulose-5-phosphate (Ru5P).[7]

Step 2: Isomerization of D-Ribulose-5-Phosphate to D-Arabinose-5-Phosphate

A key step in the formation of D-arabinose derivatives is the isomerization of D-ribulose-5-phosphate to D-arabinose-5-phosphate (A5P).[6] Recent studies have shown that in eukaryotes, this reaction can be catalyzed by the isomerase domain of glutamine fructose-6-phosphate aminotransferase (GFAT).[7]

Step 3: Dephosphorylation to D-Arabinose

D-arabinose-5-phosphate is then dephosphorylated to yield D-arabinose.

Step 4: Oxidation to D-Arabinono-1,4-lactone

D-arabinose is oxidized to D-arabinono-1,4-lactone.

Step 5: Hydrolysis to D-Arabinonic Acid

The lactone can then be hydrolyzed, either spontaneously or enzymatically, to D-arabinonic acid.

Diagram of D-Arabinonic Acid Biosynthesis

Caption: Biosynthesis of D-Arabinonic Acid from D-Glucose.

Key Enzymes in D-Arabinonic Acid Metabolism

Several enzymes are pivotal in the metabolism of D-arabinonic acid and its precursors. The most well-characterized of these is D-arabinono-1,4-lactone oxidase.

D-Arabinono-1,4-lactone Oxidase (ALO)

D-arabinono-1,4-lactone oxidase (EC 1.1.3.37) is a flavin adenine dinucleotide (FAD)-dependent enzyme that catalyzes the oxidation of D-arabinono-1,4-lactone to dehydro-D-arabinono-1,4-lactone.[8][9] This is a key step in the biosynthesis of D-erythroascorbic acid, a five-carbon analog of L-ascorbic acid (Vitamin C) that functions as an antioxidant.[8][10]

-

Location: Primarily found in the mitochondrial membrane of yeast such as Saccharomyces cerevisiae and Candida albicans.[8][11][12]

-

Function: Catalyzes the final oxidation step in the biosynthesis of D-erythroascorbic acid.[8] It also exhibits broad substrate specificity, acting on other sugar lactones.[8]

-

Significance: Mutants lacking the gene for this enzyme show increased sensitivity to oxidative stress.[8] In pathogenic fungi like Magnaporthe oryzae, it is essential for growth, conidiogenesis, and pathogenicity.[10]

Arabinonate Dehydratase

Arabinonate dehydratase (EC 4.2.1.5) is an enzyme that catalyzes the dehydration of arabinonate to 2-dehydro-3-deoxy-arabinonate.[13] While much of the research has focused on the L-arabinonate dehydratase from bacteria, the existence and role of a D-arabinonate specific dehydratase in various organisms is an area of active investigation.[14][15][16] This enzyme belongs to the lyase family and is involved in a catabolic pathway for arabinonic acid.[13]

Catabolism of D-Arabinonic Acid

The breakdown of D-arabinonic acid allows organisms to utilize it as a carbon source. The pathway involves the following steps:

Step 1: Dehydration of D-Arabinonate

D-arabinonate is dehydrated by arabinonate dehydratase to form 2-dehydro-3-deoxy-D-arabinonate.[13]

Step 2: Further Metabolism

The 2-dehydro-3-deoxy-D-arabinonate can then be further metabolized to intermediates that enter central metabolic pathways.

It is important to note that the catabolic pathways for D-arabinose and its derivatives are less common in microorganisms compared to the L-arabinose pathways.[3] In some bacteria, the metabolism of D-arabinose is facilitated by enzymes with broad substrate specificities from other sugar metabolic pathways.[3][17]

Diagram of D-Arabinonic Acid Catabolism

Caption: Catabolic Pathway of D-Arabinonic Acid.

Interaction with Other Metabolic Pathways

The metabolism of D-arabinonic acid is most prominently interconnected with the Pentose Phosphate Pathway (PPP) . The PPP provides the precursor D-ribulose-5-phosphate for D-arabinose synthesis.[7] This highlights a branch point from a major carbohydrate metabolic route to a more specialized pathway. The catabolism of D-arabinonic acid, in turn, can feed back into central metabolism, though the exact entry points can vary between organisms.

Physiological and Pathological Roles of D-Arabinonic Acid

Physiological Roles

-

Antioxidant Synthesis: As a precursor to D-erythroascorbic acid in yeast and fungi, D-arabinonic acid metabolism is crucial for mitigating oxidative stress.[8][10]

-

Carbon Source: In some microorganisms, D-arabinose and its derivatives can serve as a carbon and energy source.[3]

Pathological Roles and Clinical Significance

The direct role of D-arabinonic acid in human disease is not yet well-established. However, its detection in human metabolomic studies suggests potential associations that warrant further investigation.

-

Colorectal Cancer: Arabinonic acid has been detected in metabolomic studies of colorectal cancer tissues, adjacent mucosa, and stool, suggesting it could be a potential biomarker. However, the significance of this finding in the pathophysiology of the disease remains to be elucidated.

Experimental Methodologies for the Study of D-Arabinonic Acid

The study of D-arabinonic acid and its metabolic pathways requires robust analytical techniques for its detection and quantification in biological samples.

Quantification of D-Arabinonic Acid using GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of organic acids.[18]

Protocol: Sample Preparation and Derivatization

-

Extraction: Extract metabolites from microbial cell pellets or biological tissues using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

-

Solid-Phase Extraction (SPE): For complex matrices, use an anion exchange SPE cartridge to isolate the organic acid fraction.

-

Drying: Evaporate the sample to complete dryness under a stream of nitrogen at 50°C.

-

Derivatization (Silylation):

-

Re-dissolve the dried extract in 50 µL of dichloromethane and add 40 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Incubate the mixture at 70°C for 2 hours to allow for complete silylation of the hydroxyl and carboxyl groups.

-

After cooling to room temperature, add an internal standard (e.g., 5α-androstan-17-one) before GC-MS analysis.[18]

-

GC-MS Analysis

-

Column: Use a suitable capillary column for the separation of derivatized organic acids.

-

Carrier Gas: Helium.

-

Temperature Program: A typical temperature program starts at a low temperature, ramps up to a final temperature to ensure the elution of all compounds, and includes a hold at the final temperature.

-

Mass Spectrometer: Operate in electron impact (EI) ionization mode. Record full-scan mass spectra to identify the compounds based on their fragmentation patterns and retention times. For quantification, use selected ion monitoring (SIM) of characteristic fragments to enhance sensitivity.[18]

Workflow for GC-MS Analysis of D-Arabinonic Acid

Caption: Workflow for the Quantification of D-Arabinonic Acid.

Data Presentation

Quantitative data from metabolic analyses should be summarized in tables for clear comparison.

| Metabolite | Control Group (mean ± SD) | Treatment Group (mean ± SD) | p-value |

| D-Arabinonic Acid | Value | Value | Value |

| Precursor X | Value | Value | Value |

| Downstream Product Y | Value | Value | Value |

Conclusion and Future Directions

D-Arabinonic acid is a metabolite that sits at the crossroads of central and specialized carbohydrate metabolism. Its role as a precursor to the antioxidant D-erythroascorbic acid in lower eukaryotes is well-established. The elucidation of its biosynthetic pathway from glucose via the pentose phosphate pathway provides a clear connection to fundamental metabolic processes.

Future research should focus on several key areas:

-

Elucidating the role of D-arabinonic acid in mammals: Its presence in human samples is intriguing and warrants a deeper investigation into its metabolic origins and physiological or pathological functions.

-

Characterization of novel enzymes: The enzymes involved in the complete catabolic pathway of D-arabinonic acid in various organisms are not fully characterized.

-

Therapeutic potential: Given the importance of D-arabinono-1,4-lactone oxidase in pathogenic fungi, this enzyme could be a target for the development of novel antifungal agents.

This guide provides a solid foundation for researchers and professionals to understand the current knowledge of D-arabinonic acid metabolism and to design future studies to further unravel its biological significance.

References

- Grokipedia. D-arabinono-1,4-lactone oxidase.

- Wikipedia. D-arabinono-1,4-lactone oxidase.

- Watanabe S, Kodaki T, Makino K. Identification and characterization of L-arabonate dehydratase, L-2-keto-3-deoxyarabonate dehydratase, and L-arabinolactonase involved in an alternative pathway of L-arabinose metabolism. Novel evolutionary insight into sugar metabolism. J Biol Chem. 2006 Nov 3;281(44):33521-36.

- UniProt. ALO1 - D-arabinono-1,4-lactone oxidase - Candida albicans (strain SC5314 / ATCC MYA-2876) (Yeast) | UniProtKB.

- MDPI. A Putative D-Arabinono-1,4-lactone Oxidase, MoAlo1, Is Required for Fungal Growth, Conidiogenesis, and Pathogenicity in Magnaporthe oryzae. 2022 Jan 11.

- Wikipedia. Arabinonate dehydratase.

- UEF eRepo. Structure-function studies of L-arabinonate dehydratase involved in oxidative non-phosphorylative pathways.

- PubMed. A proposed pathway from D-glucose to D-arabinose in eukaryotes. 2024 Jun 27.

- UniProt. ALO1 - D-arabinono-1,4-lactone oxidase - Saccharomyces cerevisiae (strain ATCC 204508 / S288c) (Baker's yeast) | UniProtKB.

- PubMed Central (PMC). A proposed pathway from D-glucose to D-arabinose in eukaryotes.

- Wikipedia. 2-dehydro-3-deoxy-L-arabinonate dehydratase.

- UniProt. araC - L-arabonate dehydratase - Azospirillum brasilense | UniProtKB.

- Human Metabolome Database. Showing metabocard for Arabinonic acid (HMDB0000539). 2005 Nov 16.

- Benchchem. Arabinose in Microbial Metabolic Pathways.

- Benchchem. L-Arabinonic Acid|Research Chemical.

- PubChem. D-Arabinonic acid | C5H10O6 | CID 122045.

- ResearchGate. Metabolic pathway of d-glucose and l-arabinose (a) and the chromosomal...

- ChemicalBook. D-ARABINONIC ACID | 488-30-2. 2025 Oct 23.

- LookChem. D-ARABINONIC ACID 488-30-2 wiki.

- IUBMB. D-Arabinose Catabolism.

- Semantic Scholar. Identification and Characterization of l-Arabonate Dehydratase, l-2-Keto-3-deoxyarabonate Dehydratase, and l-Arabinolactonase Involved in an Alternative Pathway of l-Arabinose Metabolism.

- Golm Metabolome Database (GMD). Synonyms of Arabinonic acid.

- PubMed Central (PMC). Metabolism of d-Arabinose by Escherichia coli B/r.

- PubMed Central (PMC). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway.

- Frontiers. The Role of the Pentose Phosphate Pathway in Diabetes and Cancer.

- Springer. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. 2020 Sep 24.

Sources

- 1. D-Arabinonic acid | C5H10O6 | CID 122045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GMD - Arabinonic acid - InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4+/m1/s1 [gmd.mpimp-golm.mpg.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]

- 6. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. D-arabinono-1,4-lactone oxidase - Wikipedia [en.wikipedia.org]

- 10. A Putative D-Arabinono-1,4-lactone Oxidase, MoAlo1, Is Required for Fungal Growth, Conidiogenesis, and Pathogenicity in Magnaporthe oryzae [mdpi.com]

- 11. uniprot.org [uniprot.org]

- 12. uniprot.org [uniprot.org]

- 13. Arabinonate dehydratase - Wikipedia [en.wikipedia.org]

- 14. Identification and characterization of L-arabonate dehydratase, L-2-keto-3-deoxyarabonate dehydratase, and L-arabinolactonase involved in an alternative pathway of L-arabinose metabolism. Novel evolutionary insight into sugar metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. erepo.uef.fi [erepo.uef.fi]

- 16. uniprot.org [uniprot.org]

- 17. Metabolism of d-Arabinose by Escherichia coli B/r - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to D-Arabinonic Acid: From Foundational Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Arabinonic acid, a pentonic acid derived from the aldopentose sugar D-arabinose, has journeyed from a fundamental intermediate in the structural elucidation of monosaccharides to a valuable chiral building block in modern medicinal chemistry. This guide provides a comprehensive overview of the discovery, history, and evolving synthetic methodologies of D-arabinonic acid. We will delve into its biochemical significance, detailing its role in metabolic pathways and its utility as a versatile synthon for the development of novel therapeutics, particularly antiviral agents. This document will further provide detailed experimental protocols for both classical chemical synthesis and modern biocatalytic production, offering a practical resource for researchers in the field.

Introduction: The Significance of a Sugar Acid

D-Arabinonic acid (PubChem CID: 122045) is a naturally occurring sugar acid, a class of compounds formed by the oxidation of the aldehyde group of an aldose sugar.[1][2] It is found in some plants, such as Arabidopsis thaliana and Cannabis sativa, and has been detected in various foods.[3] While its natural abundance is limited, its true significance lies in its rich stereochemical information and its role as a versatile intermediate in both biological systems and synthetic organic chemistry.

For drug development professionals, the chiral backbone of D-arabinonic acid offers a readily available starting material for the synthesis of complex, stereochemically defined molecules.[4] Its derivatives have been identified as key intermediates in the synthesis of potent antiviral compounds, including inhibitors of the Hepatitis C virus (HCV) NS5B polymerase.[4] This guide will explore the historical context of its discovery, the evolution of its synthesis, its biological roles, and its modern applications, providing a thorough technical resource for scientists and researchers.

The Historical Trajectory: Unraveling the Structure of Sugars

The discovery of D-arabinonic acid is intrinsically linked to the pioneering work of German chemists Heinrich Kiliani and Emil Fischer in the late 19th century. Their efforts to elucidate the structures of monosaccharides laid the foundation for carbohydrate chemistry.

An Intermediate in a Nobel Prize-Winning Endeavor

While a singular moment of "discovery" for D-arabinonic acid is not documented, its first synthesis and characterization were a direct consequence of the development of the Kiliani-Fischer synthesis .[5] This method was designed to elongate the carbon chain of an aldose, providing a crucial tool for determining the stereochemical relationships between different sugars.[5][6]

In this process, D-arabinose is reacted with cyanide to form two diastereomeric cyanohydrins. Subsequent hydrolysis of these cyanohydrins yields the corresponding aldonic acids, D-gluconic acid and D-mannonic acid, which exist in equilibrium with their lactone forms.[5] D-arabinonic acid's implicit discovery, therefore, lies in its role as the five-carbon precursor to these six-carbon sugar acids, a cornerstone of Fischer's proof of the configuration of glucose, for which he was awarded the Nobel Prize in Chemistry in 1902.[7][8]

The Kiliani-Fischer synthesis demonstrated that the oxidation of the aldehyde group of D-arabinose was a key transformation, leading to the formation of a stable carboxylic acid, D-arabinonic acid. This reaction became a fundamental tool for carbohydrate chemists.

Synthesis of D-Arabinonic Acid: From Classical Oxidation to Biocatalysis

The preparation of D-arabinonic acid has evolved significantly from the early methods used in the late 19th and early 20th centuries to more efficient and sustainable modern techniques.

Classical Chemical Synthesis: Oxidation of D-Arabinose

The most common and historically significant method for the chemical synthesis of D-arabinonic acid is the oxidation of D-arabinose. Mild oxidizing agents are employed to selectively convert the aldehyde group to a carboxylic acid without affecting the numerous hydroxyl groups.

Oxidation with bromine water is a classic and reliable method for preparing aldonic acids from aldoses.[1][9] The reaction is typically carried out in an aqueous solution and proceeds with high selectivity for the aldehyde group.

Experimental Protocol: Bromine Water Oxidation of D-Arabinose

-

Dissolution: Dissolve 10 g of D-arabinose in 200 mL of distilled water in a 500 mL flask.

-

Addition of Bromine: In a fume hood, slowly add 12 g (approximately 3.8 mL) of bromine to the D-arabinose solution with constant stirring. The solution will turn a reddish-brown color.

-

Reaction: Stopper the flask and allow the reaction to proceed at room temperature for 18-24 hours. The color of the bromine will gradually fade as it is consumed. Gentle agitation can be applied periodically.

-

Removal of Excess Bromine: After the reaction is complete, remove any unreacted bromine by bubbling a stream of air through the solution until the reddish-brown color disappears.

-

Neutralization and Salt Formation: To facilitate isolation, the D-arabinonic acid is often converted to its calcium salt. Slowly add calcium carbonate to the solution with stirring until effervescence ceases. This will neutralize the hydrobromic acid formed during the reaction and precipitate calcium arabinonate.

-

Isolation of Calcium D-Arabinonate: Heat the mixture to boiling and filter while hot to remove any unreacted calcium carbonate and other insoluble impurities. Allow the filtrate to cool slowly to crystallize the calcium D-arabinonate.

-

Conversion to D-Arabinonic Acid: The free acid can be regenerated by treating the calcium salt with an equivalent amount of oxalic acid. The insoluble calcium oxalate is then removed by filtration, yielding an aqueous solution of D-arabinonic acid.

-

Purification: The solution can be concentrated under reduced pressure and the D-arabinonic acid can be crystallized from a suitable solvent system, such as ethanol-water.

Causality Behind Experimental Choices: The use of a mild oxidizing agent like bromine water is crucial to prevent over-oxidation of the primary alcohol groups to a dicarboxylic acid (an aldaric acid). The conversion to the calcium salt aids in purification, as the salt is often more crystalline and less soluble in cold water than the free acid.

Modern Approaches: Catalytic and Biocatalytic Methods

While classical methods are robust, modern synthetic chemistry has focused on developing more efficient and environmentally friendly approaches.

More recent research has explored the use of supported metal catalysts, such as gold nanoparticles on alumina, for the aerobic oxidation of D-arabinose to D-arabinonic acid.[10][11] These methods can offer high selectivity under milder reaction conditions.

The use of microorganisms for the production of aldonic acids has gained significant traction as a more sustainable and economically viable alternative to chemical synthesis.[7] Several bacterial species, particularly from the genus Pseudomonas, are known to efficiently oxidize aldoses to their corresponding aldonic acids.[12]

Experimental Protocol: Microbial Production of D-Arabinonic Acid using Pseudomonas

This protocol is a generalized procedure and may require optimization for specific Pseudomonas strains.

-

Strain Selection and Pre-culture: Select a Pseudomonas strain known for aldose oxidation, such as Pseudomonas fluorescens. Inoculate a single colony into a sterile nutrient broth and incubate at 30°C with shaking (200 rpm) for 18-24 hours.

-

Production Medium: Prepare a mineral salt medium containing D-arabinose as the primary carbon source. A typical medium might consist of (per liter): 100 g D-arabinose, 2 g (NH₄)₂SO₄, 4 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, and trace elements.

-

Inoculation and Fermentation: Inoculate the production medium with the pre-culture (typically 5-10% v/v). Maintain the fermentation at 30°C with vigorous aeration and agitation. The pH of the medium should be monitored and controlled, as the production of D-arabinonic acid will cause a decrease in pH. A neutralizing agent like CaCO₃ can be added to the medium.

-

Monitoring the Bioconversion: Periodically take samples to monitor the consumption of D-arabinose and the production of D-arabinonic acid using techniques such as High-Performance Liquid Chromatography (HPLC).

-

Harvesting and Product Isolation: Once the bioconversion is complete (typically after 48-72 hours), centrifuge the culture to remove the bacterial cells.

-

Purification: The supernatant containing D-arabinonic acid can be purified using methods such as ion-exchange chromatography or by precipitation as a salt (e.g., calcium arabinonate) followed by conversion to the free acid as described in the chemical synthesis protocol.

Causality Behind Experimental Choices: The use of a resting cell or whole-cell biotransformation approach can be more cost-effective than using purified enzymes. The control of pH is critical as a significant drop can inhibit microbial growth and enzyme activity.

Biological Role and Metabolic Pathways

In biological systems, D-arabinonic acid is formed through the enzymatic oxidation of D-arabinose. This conversion is a key step in the metabolism of this pentose sugar in various organisms, from microbes to eukaryotes.

Enzymatic Oxidation of D-Arabinose

The primary enzyme responsible for the conversion of D-arabinose to its corresponding lactone, which then hydrolyzes to D-arabinonic acid, is D-arabinose 1-dehydrogenase .[1][13] This enzyme catalyzes the oxidation of D-arabinose to D-arabino-1,4-lactone, utilizing NAD⁺ or NADP⁺ as a cofactor.[1][13] The lactone then spontaneously or enzymatically hydrolyzes to form D-arabinonic acid.

Metabolic Significance

In some eukaryotes, such as yeast, the pathway involving D-arabinose and its oxidation to D-arabinonic acid is a part of the biosynthesis of D-erythroascorbic acid, an analogue of vitamin C.[13][14] The pathway begins with the conversion of D-glucose through the pentose phosphate pathway to produce D-arabinose, which is then oxidized as described above.[2]

Figure 2: D-arabinonic acid as a chiral synthon in antiviral drug synthesis.

Conclusion

D-Arabinonic acid, a molecule with a rich history intertwined with the very foundations of carbohydrate chemistry, continues to be of significant interest to the scientific community. Its journey from an intermediate in the structural elucidation of sugars to a valuable chiral building block in modern drug discovery highlights the enduring importance of fundamental organic chemistry. The evolution of its synthesis from classical oxidation methods to more sustainable biocatalytic routes reflects the broader trends in chemical manufacturing. For researchers and drug development professionals, D-arabinonic acid represents a versatile and readily accessible platform for the stereoselective synthesis of complex and biologically active molecules, with its potential in the development of new antiviral therapies being a particularly promising area of ongoing research.

References

- D-arabinose 1-dehydrogenase. Grokipedia.

- Exploring Chemical Diversity: The Role of Arabinonic Acid Derivatives in Innov

- Aldonic acid. Wikipedia.

- Kiliani–Fischer synthesis. Wikipedia.

- D-arabinose dehydrogenase and its gene

- US3862005A - Process for producing aldonic acids and starch sugars containing aldonic acids.

- Preparation and properties of aldonic acids and their lactones and basic calcium salts.

- Showing metabocard for Arabinonic acid (HMDB0000539).

- D-Arabinonic acid | C5H10O6 | CID 122045. PubChem.

- Efficient production of sugar-derived aldonic acids by Pseudomonas fragi TCCC11892. Royal Society of Chemistry.

- Kiliani–Fischer Synthesis. Chemistry Steps.

- Emil Fischer's Proof of the Configuration of Sugars: A Centennial Tribute.

- Emil Fischer – Biographical. NobelPrize.org.

- Emil Fischer and the Structure of Grape Sugar and Its Isomers. Yale University Department of Chemistry.

- The first three enzymatic steps in the oxidative pathways of D-xylose and L-arabinose.

- D -Arabinonic acid = 98.0 TLC 109175-66-8. Sigma-Aldrich.

- Oxidation of arabinose (a) and glucose (b) over supported gold catalysts.

- Hg (II ) Catalysed Oxidation of D - Arabinose and D - Mannose by Acidic Solution of Potassium Permanganate: Kinetics and Mechanism.

- Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro deriv

- The Chemistry of Sugars: the contribution of Heinrich Kiliani (1855 –1945). Ocula.

- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)

- (e) Convert D-arabinose into D-glucose with the help of Kiliani-Fischer. Filo.

- Characterization of a Metallic-Ions-Independent L-Arabinose Isomerase from Endophytic Bacillus amyloliquefaciens for Production of D-Tag

- Oxidation of glucose and arabinose mixtures over Au/Al2O3.

- Isolation of two Pseudomonas strains producing pseudomonic acid A. PubMed.

- Asymmetric Formal Synthesis of (–)-Swainsonine from Chiral-Pool Precursors d-Mannose and d-Arabinose.

- Design and synthesis of vidarabine prodrugs as antiviral agents. PubMed Central.

- Draw and name the products of bromine water oxidation of (a) D-mannose (b) D-galactose (c) D-fructose. Pearson.

- Oxidation of glucose and arabinose mixtures over Au/Al>2>O>3>. Åbo Akademi University.

- Draw and name the products of bromine water oxidation of(a) D-mannose(b) D-galactose(c) D-fructose. Filo.

- New Insights into Pseudomonas spp.-Produced Antibiotics: Genetic Regulation of Biosynthesis and Implementation in Biotechnology.

- Stereospecific synthesis of optically pure quinic acid and shikimic acid

- Bromine oxidation of methyl alpha- and beta-pyranosides of D-galactose, D-glucose, and D-mannose. PubMed.

- Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production.

- Optimization of Pseudomonas aeruginosa isolated for bioremediation from Ha'il region of Saudi Arabia. PubMed Central.

- Oxidation of Aldoses With Bromine. PubMed Central.

- Recombinant Production of Pseudomonas aeruginosa Rhamnolipids in P. putida KT2440 on Acetobacterium woodii Cultures Grown Chemo-Autotrophically with Carbon Dioxide and Hydrogen. PubMed Central.

- Reactions and Mechanisms. Master Organic Chemistry.

Sources

- 1. D-arabinose 1-dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thyroid.org [thyroid.org]

- 4. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 6. One moment, please... [chemistrysteps.com]

- 7. grokipedia.com [grokipedia.com]

- 8. nobelprize.org [nobelprize.org]

- 9. Draw and name the products of bromine water oxidation of(a) D-mannose(b) .. [askfilo.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. New Insights into Pseudomonas spp.-Produced Antibiotics: Genetic Regulation of Biosynthesis and Implementation in Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. grokipedia.com [grokipedia.com]

- 14. D-arabinose dehydrogenase and its gene from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Arabinonic Acid Derivatives: Synthesis, Characteristics, and Therapeutic Potential

<

Abstract

D-arabinonic acid, a sugar acid derived from the pentose arabinose, serves as a versatile and stereochemically rich scaffold for the synthesis of a diverse array of chemical entities. Its inherent chirality and multiple functional groups make it a valuable starting material in medicinal chemistry and drug development. This guide provides a comprehensive overview of D-arabinonic acid and its key derivatives, including esters, lactones, and nucleoside analogs. We will explore efficacious synthetic strategies, delve into the fundamental physicochemical characteristics of these compounds, and critically evaluate their significant biological activities, with a particular focus on their well-established antiviral and emerging anticancer applications. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of arabinonic acid-based molecules in their scientific endeavors.

The Core Scaffold: D-Arabinonic Acid

D-arabinonic acid is a naturally occurring primary metabolite found in various plants and microorganisms.[1] As a sugar acid, it belongs to the class of organic compounds containing both a saccharide unit and a carboxylic acid group.[1] This dual functionality, combined with its three defined stereocenters, provides a unique chemical platform for creating complex molecules with precise three-dimensional arrangements—a feature often critical for pharmacological activity.[2]

The fundamental properties of D-arabinonic acid are summarized below, providing a baseline for understanding its chemical behavior and potential for derivatization.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O₆ | [1][3] |

| Molecular Weight | 166.13 g/mol | [1][3] |

| IUPAC Name | (2S,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid | [1] |

| CAS Number | 488-30-2 | [3] |

| Physical Form | Solid / Crystalline Powder | [4] |

| Polar Surface Area | 118 Ų | [1] |

| Hydrogen Bond Donors | 5 | [1] |

| Hydrogen Bond Acceptors | 6 | [1] |

Synthetic Pathways and Derivatization Strategies

The chemical versatility of D-arabinonic acid allows for modification at its carboxyl group and multiple hydroxyl groups. The primary challenge and opportunity in its derivatization lie in achieving regioselectivity and stereocontrol.

Causality in Synthetic Choices

-

Protecting Groups: To prevent unwanted side reactions at the multiple hydroxyl sites during synthesis, protecting groups are essential. For instance, the formation of an isopropylidene acetal across two adjacent hydroxyl groups (e.g., 4,5-O-isopropylidene) is a common strategy.[2] This not only masks these reactive sites but also imparts lipophilicity, which can improve solubility in organic solvents and facilitate handling during subsequent reaction steps.[2]

-

Carboxyl Group Activation: The carboxylic acid moiety is typically not reactive enough for direct amide or ester formation under mild conditions.[5] Therefore, it must be "activated." A common and effective method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂).[6] The resulting acyl chloride is highly electrophilic and reacts readily with nucleophiles such as amines or alcohols to form stable amide or ester bonds.

Key Classes of Derivatives

The strategic modification of D-arabinonic acid leads to several important classes of compounds, each with distinct properties and applications.

Intramolecular esterification of D-arabinonic acid, where the C4-hydroxyl group attacks the C1-carboxyl group, yields D-arabinono-1,4-lactone (also known as D-arabinonic acid γ-lactone).[7][8] This cyclic ester is a significant derivative found in various natural sources and is a key metabolite in some organisms, including Saccharomyces cerevisiae.[8] It serves as a precursor for the biosynthesis of erythroascorbate and is used as a substrate to characterize specific oxidases involved in vitamin C biosynthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₅ | [7][8] |

| Molecular Weight | 148.11 g/mol | [7][8] |

| CAS Number | 2782-09-4 | [8] |

| Melting Point | 94 - 100 °C | |

| Water Solubility | High (847 g/L, predicted) | [7] |

Ester and amide derivatives are synthesized primarily for two reasons: to act as protected intermediates for more complex molecules or to function as bioactive compounds themselves. For example, Ethyl 2-C-methyl-4,5-O-(1-methylethylidene)-D-arabinonate is a crucial intermediate in the synthesis of advanced antiviral compounds, including inhibitors of the Hepatitis C virus (HCV) NS5B polymerase.[2] The ester group can be easily hydrolyzed or modified in later synthetic steps.[2] Amides, formed by reacting an activated D-arabinonic acid with an amine, are also of significant interest due to the prevalence of the amide bond in pharmaceuticals.

Figure 1: General synthetic workflow for D-arabinonic acid amides and esters.

Perhaps the most impactful derivatives are those where the arabinose sugar moiety, the foundation of D-arabinonic acid, is incorporated into a nucleoside structure. These are known as arabinofuranosyl nucleoside analogs. Compounds like 9-β-D-arabinofuranosyladenine (Vidarabine, ara-A) and 1-β-D-arabinofuranosylcytosine (Cytarabine, Ara-C) are cornerstone drugs in antiviral and cancer chemotherapy, respectively.[9][10] Their efficacy stems from their structural similarity to natural deoxynucleosides, allowing them to interfere with nucleic acid synthesis.

Biological Activities and Therapeutic Applications

The derivatives of D-arabinonic acid, particularly its nucleoside analogs, exhibit a remarkable range of biological activities.

Antiviral Activity

Arabinofuranosyl nucleosides are potent inhibitors of viral replication, primarily targeting DNA viruses.[10][11]

-

Mechanism of Action: The antiviral action is mediated by their triphosphate metabolites.[12] Once inside a cell, the nucleoside analog is phosphorylated by host cell kinases (like thymidine kinase and deoxycytidine kinase) to its active triphosphate form.[12] This activated analog then acts as a competitive inhibitor of viral DNA polymerases.[12] Because the sugar moiety is arabinose instead of deoxyribose, its incorporation into a growing viral DNA chain leads to chain termination, halting viral replication. This selectivity for viral polymerases over host polymerases is a key factor in their therapeutic window.[12]

-

Examples:

-

Vidarabine (ara-A) and its derivatives show activity against Herpesviridae and Vaccinia virus.[10]

-

2′-Fluoro-5-methyl-β-l-arabinofuranosyluracil (l-FMAU) demonstrates potent activity against Hepatitis B virus (HBV) and Epstein-Barr virus (EBV).[12]

-

Derivatives serve as key intermediates for HCV NS5B polymerase inhibitors.[2]

-

Figure 2: Mechanism of action for antiviral arabinofuranosyl nucleoside analogs.

Anticancer Activity

The same principle of disrupting DNA synthesis makes these compounds effective anticancer agents.

-

Cytarabine (Ara-C): A cornerstone in treating acute myeloid leukemia (AML) and certain lymphomas. It functions as an antimetabolite, primarily by inhibiting DNA synthesis in rapidly dividing cancer cells.

-

C-2'-Branched Arabinonucleosides: Recent research has focused on synthesizing novel derivatives with branches at the C2' position.[9] Certain derivatives containing acetylthiomethyl groups have shown promising cytotoxicity against squamous cell carcinoma lines while exhibiting good selectivity over non-cancerous cells.[9] This highlights an active and evolving area of research for creating more targeted and effective cancer therapies based on the arabinose scaffold.[9]

Antimicrobial Potential

While the antiviral and anticancer properties of nucleoside analogs are well-documented, the broader antimicrobial (antibacterial, antifungal) potential of other D-arabinonic acid derivatives is an area of growing interest. Many natural products, including phenolic acids and other sugar derivatives, exhibit significant antibacterial activity.[13] Although specific studies on D-arabinonic acid amides or simple esters for antibacterial applications are less common, the principles of modifying natural scaffolds to create novel antimicrobials are well-established and represent a promising future direction for this class of compounds.[13]

Experimental Protocol: General Synthesis of a D-Arabinonic Acid Amide

This protocol provides a self-validating, two-step method for synthesizing an amide from D-arabinonic acid, based on established chemical principles. The causality is clear: the first step activates the carboxylic acid, and the second step couples it with the desired amine.

Objective: To synthesize an N-substituted amide of D-arabinonic acid.

Materials:

-

D-arabinonic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM, anhydrous)

-

Triethylamine (Et₃N)

-

Desired primary or secondary amine (e.g., N-methylaniline)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

-

Magnetic stirrer and heating mantle

Step 1: Activation of D-arabinonic Acid to Acyl Chloride (Causality: This step converts the poorly reactive carboxylic acid into a highly reactive acyl chloride, enabling the subsequent nucleophilic attack by the amine.)

-

Suspend D-arabinonic acid (1.0 eq) in a round-bottom flask containing a magnetic stir bar.

-

Carefully add thionyl chloride (SOCl₂, ~5-10 eq) to the flask under a fume hood.

-

Attach a reflux condenser and heat the mixture to reflux (approx. 76°C) for 2-4 hours. The reaction can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure (rotary evaporation). This step is critical and should be performed with caution. The resulting crude D-arabinonoyl chloride is typically used immediately in the next step without further purification.

Step 2: Amide Bond Formation (Causality: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Triethylamine is added as a base to neutralize the HCl byproduct, driving the reaction to completion.)

-

Dissolve the crude acyl chloride from Step 1 in anhydrous DCM.

-

In a separate flask, dissolve the chosen amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the amine solution in an ice bath (0°C).

-